molecular formula C16H14O4 B1295833 2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde CAS No. 52118-10-2

2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde

Cat. No. B1295833
Key on ui cas rn: 52118-10-2
M. Wt: 270.28 g/mol
InChI Key: YXPZEGOFLHNCCI-UHFFFAOYSA-N
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Patent
US05173210

Procedure details

Salicylaldehyde (97.6 g) was dissolved in 80 cm3 of ethanol. An aqueous solution of sodium hydroxide (32 g) in 1 dm3 of water was added to give a yellow solution. 1,2-dibromoethane (73.6 g) was then added followed by sufficient ethanol to give an homogeneous solution. The mixture was stirred under nitrogen and heated to reflux temperature and maintained at reflux temperature under nitrogen for 44 hours. The mixture was allowed to cool and a solid precipitated. The solid was filtered off and dried. The solid was mixed with hexane at a temperature of about 65° C., sufficient chloroform was added to dissolve the solid and the mixture was allowed to cool and a solid crystallised. The solid had a melting point of 128°-130° C., corresponding closely to the reported melting point of 129° C. for 1,4-bis(2-formylphenyl)-1,4-dioxabutane.
Quantity
97.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
73.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[OH-:10].[Na+].Br[CH2:13][CH2:14]Br.[CH2:16]([OH:18])[CH3:17]>O>[CH:1]([C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[O:4][CH2:17][CH2:16][O:18][C:5]1[CH:3]=[CH:2][CH:8]=[CH:7][C:13]=1[CH:14]=[O:10])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
97.6 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)=O
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
32 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
73.6 g
Type
reactant
Smiles
BrCCBr
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a yellow solution
CUSTOM
Type
CUSTOM
Details
to give an homogeneous solution
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature under nitrogen for 44 hours
Duration
44 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
a solid precipitated
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
The solid was mixed with hexane at a temperature of about 65° C., sufficient chloroform
ADDITION
Type
ADDITION
Details
was added
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the solid
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
a solid crystallised

Outcomes

Product
Name
Type
Smiles
C(=O)C1=C(C=CC=C1)OCCOC1=C(C=CC=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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